
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-methylbenzamide, also known as Furan-3-yl-thiomorpholine, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Applications in Imaging and Diagnosis
Assessment of Cellular Proliferation in Tumors
- A study focused on evaluating the safety and dosimetry of a cellular proliferative marker, which is similar in structure to the compound you mentioned, for imaging tumor proliferation in patients with malignant neoplasms using PET. This compound showed promise in evaluating the proliferative status of solid tumors, highlighting its potential application in cancer research and diagnostics (Dehdashti et al., 2013).
Applications in Environmental and Toxicological Studies
Exposure to Polychlorinated Dioxins and Furans
- Another study investigated the relation between mortality and exposure to polychlorinated dibenzo-p-dioxins and -furans (PCDD/F) in workers at a chemical plant. This research provides insights into the toxicological effects of exposure to hazardous chemicals, which could be relevant when considering the safety and environmental impact of chemical compounds used in research (Flesch‐Janys et al., 1995).
Applications in Pharmacology and Therapeutics
Nonadrenergic Sympathetic Vascular Control
- Research into the role of neuropeptide Y (NPY) in nonadrenergic neurogenic vascular control of skeletal muscle in humans suggests potential pharmacological applications of related compounds in managing vascular control mechanisms. This could be relevant for compounds targeting similar pathways or receptors (Kahan et al., 1992).
Propriétés
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-14-4-2-3-5-16(14)18(21)19-12-17(15-6-9-22-13-15)20-7-10-23-11-8-20/h2-6,9,13,17H,7-8,10-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMQZJYHTKJQQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=COC=C2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(hydroxymethyl)phenyl]-2-Pyridinecarbonitrile](/img/structure/B2684269.png)

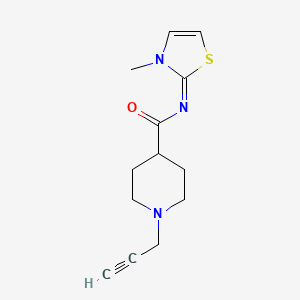
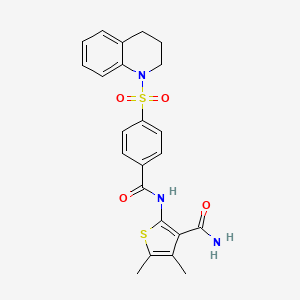

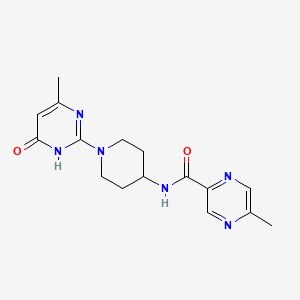
![N-(1-(thiophen-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2684279.png)

![3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2684282.png)
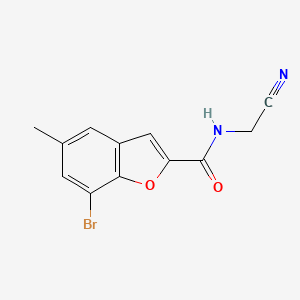
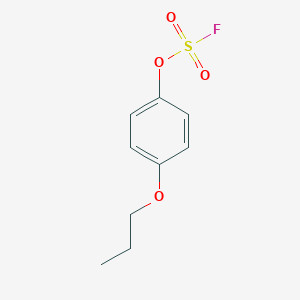
![N-(4-{[(naphthalen-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2684288.png)

![methyl 5-chloro-4-({[(3,4-dichlorobenzoyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2684290.png)